

Reproducibility of Enstilar® Efficacy Findings Across Diverse Research Environments: A Comparative Guide

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Compound of Interest

Compound Name: *Enstilar*

Cat. No.: *B1243062*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **Enstilar®** (calcipotriene and betamethasone dipropionate) foam across various multicenter clinical trials and real-world observational studies. The consistent findings from these diverse research settings underscore the reproducibility of **Enstilar's** performance in the treatment of plaque psoriasis.

Comparative Efficacy of Enstilar® Across Key Multicenter Studies

Enstilar® has demonstrated consistent efficacy in improving psoriasis symptoms across several large-scale, multicenter clinical trials. The data presented below summarizes key findings from major Phase 3 trials (PSO-LONG, PSO-FAST, and PSO-ABLE) and real-world observational studies, highlighting the product's reliable performance in varied patient populations and clinical settings.

Study (Trial ID)	No. of Centers	Key Efficacy Endpoint(s)	Results for Enstilar® Group	Comparat or(s)	Results for Comparat or Group(s)	Citation(s))
PSO- LONG (NCT0289 9962)	Internation al multicenter	Median time to first relapse (52-week maintenan ce phase)	56 days	Foam Vehicle	30 days	[1] [2] [3] [4] [5]
Patients achieving treatment success (PGA "clear"/"al most clear" with ≥2- grade improveme nt) at week 4 of open- label phase	80% of 623 treated patients	N/A	N/A	[6]		
PSO-FAST (NCT0186 6163)	27 (US)	Proportion of patients with "treatment success" (PGA) at week 4	53.3%	Foam Vehicle	4.8%	[7] [8]
Mean mPASI	2.0	Foam Vehicle	5.5	[7] [8]		

score at
week 4

PSO-ABLE (NCT0213 2936)	UK, USA, France	Proportion of patients with "treatment success" (PGA) at week 4	38%	Cal/BD Gel (at week 8)	22%	[5]
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Proportion
of patients
achieving
mPASI75
at week 4

52%

Cal/BD Gel
(at week 8)

35%

[\[5\]](#)

German
Observatio
nal Study

87
(Germany)

Proportion
of patients
achieving
IGA of
"clear/almo
st clear" at
week 4

49%

N/A

N/A

[\[9\]](#)

Mean PASI
reduction
from
baseline at
week 4

Reduced
from 10.4
to 5.2

N/A

N/A

[\[9\]](#)

CAPITIS
Study
(Scalp
Psoriasis)

Multicenter
(Germany)

Proportion
of patients
with Scalp-
BSA <10%
and mild
Scalp-PGA
at week 4

53.4%

N/A

N/A

[\[3\]](#)[\[10\]](#)[\[11\]](#)
[\[12\]](#)

Proportion of patients achieving PSSI ≤ 2 at week 4	47.6%	N/A	N/A	[3] [10] [11] [12]
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PGA: Physician's Global Assessment; mPASI: modified Psoriasis Area and Severity Index; IGA: Investigator's Global Assessment; Cal/BD: Calcipotriene/Betamethasone Dipropionate; BSA: Body Surface Area; PSSI: Psoriasis Scalp Severity Index.

Detailed Experimental Protocols

The consistency of **Enstilar**'s efficacy is supported by robust clinical trial designs. Below are the methodologies for the key multicenter studies cited.

PSO-LONG (Proactive Management Study)

- Objective: To assess the long-term efficacy and safety of a proactive, twice-weekly maintenance regimen of **Enstilar**® foam in preventing psoriasis relapse.[\[5\]](#)
- Design: A Phase 3, international, multicenter, randomized, double-blind, vehicle-controlled, 52-week trial.[\[3\]](#)[\[4\]](#) It included a 4-week open-label lead-in phase where all patients received **Enstilar**® once daily.[\[5\]](#)
- Participants: Adults with plaque psoriasis.[\[1\]](#)
- Procedure: Patients who achieved "treatment success" (PGA of "clear" or "almost clear" with at least a two-grade improvement from baseline) after the 4-week lead-in were randomized to receive either **Enstilar**® foam or a vehicle foam twice-weekly for 52 weeks.[\[3\]](#) In case of relapse, patients in both groups received once-daily **Enstilar**® for four weeks.[\[3\]](#)
- Primary Endpoint: Time to first relapse, defined as a PGA score of "mild" or higher.[\[5\]](#)

PSO-FAST (Four-Week Efficacy and Safety Trial)

- Objective: To compare the efficacy and safety of once-daily **Enstilar**® foam with its vehicle over a four-week period.[\[7\]](#)[\[8\]](#)

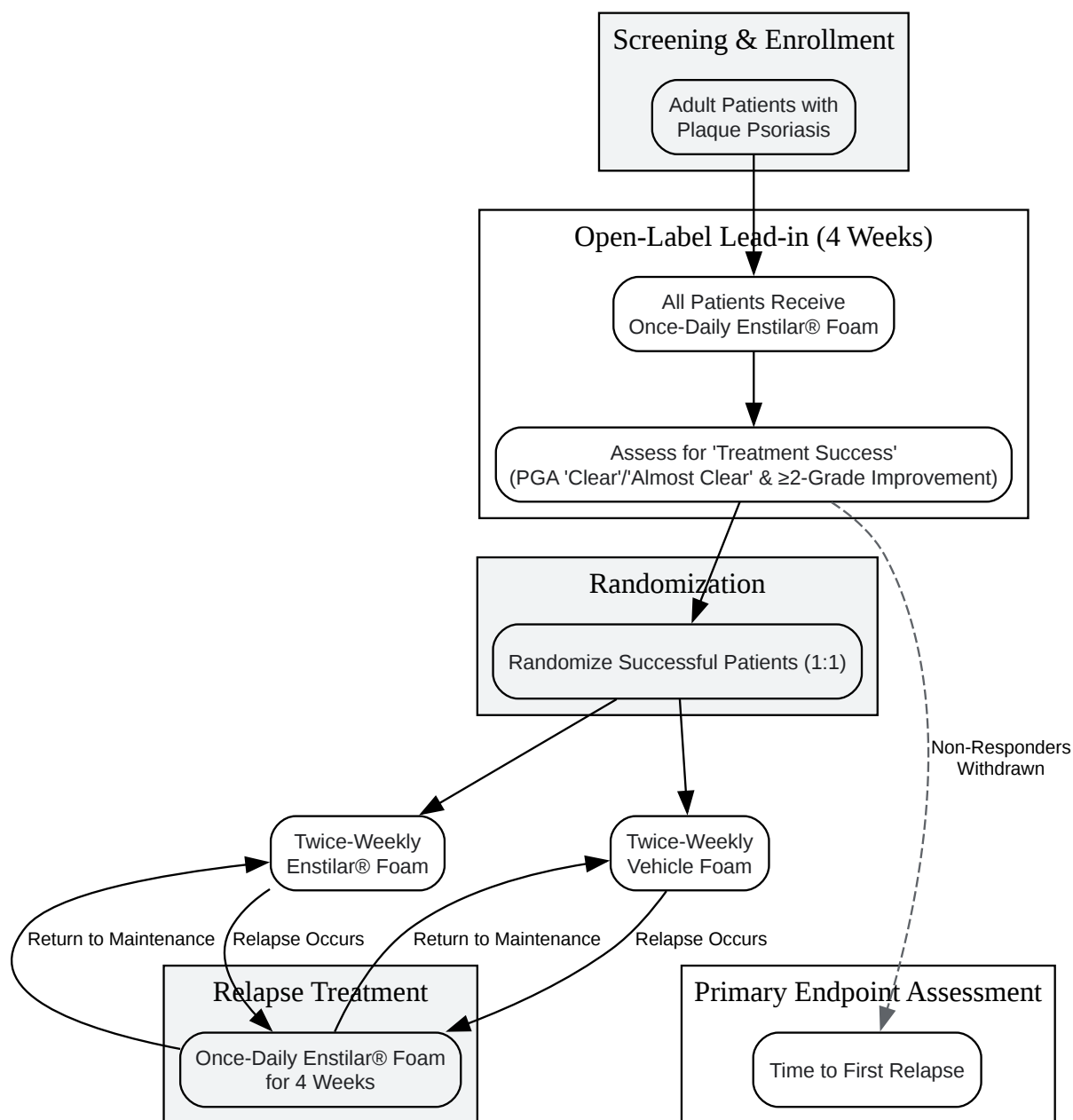
- Design: A Phase 3, multicenter, double-blind, randomized, vehicle-controlled study conducted at 27 sites in the United States.[7][8]
- Participants: Patients with psoriasis of at least mild severity on the trunk and/or limbs.[7][8]
- Procedure: Patients were randomized (3:1) to receive either **Enstilar®** foam or a vehicle foam applied once daily for four weeks.[7][8]
- Primary Endpoint: The proportion of patients achieving "treatment success" according to the Physician's Global Assessment at week 4.[7][8]
- Secondary Endpoints: Modified Psoriasis Area and Severity Index (mPASI) and patient's assessment of itch.[7][8]

PSO-ABLE Study

- Objective: To compare the efficacy and safety of **Enstilar®** foam with **Enstilar®** gel formulation.[5]
- Design: A Phase 3, 12-week, randomized, parallel-group, investigator-blinded study.[5]
- Participants: Adult patients with mild-to-severe psoriasis.[5]
- Procedure: Patients were randomized to receive once-daily **Enstilar®** foam, **Enstilar®** gel, foam vehicle, or gel vehicle.[5]
- Primary Endpoint: The proportion of patients achieving "treatment success" at week 4 for the foam formulation versus week 8 for the gel formulation.[5]

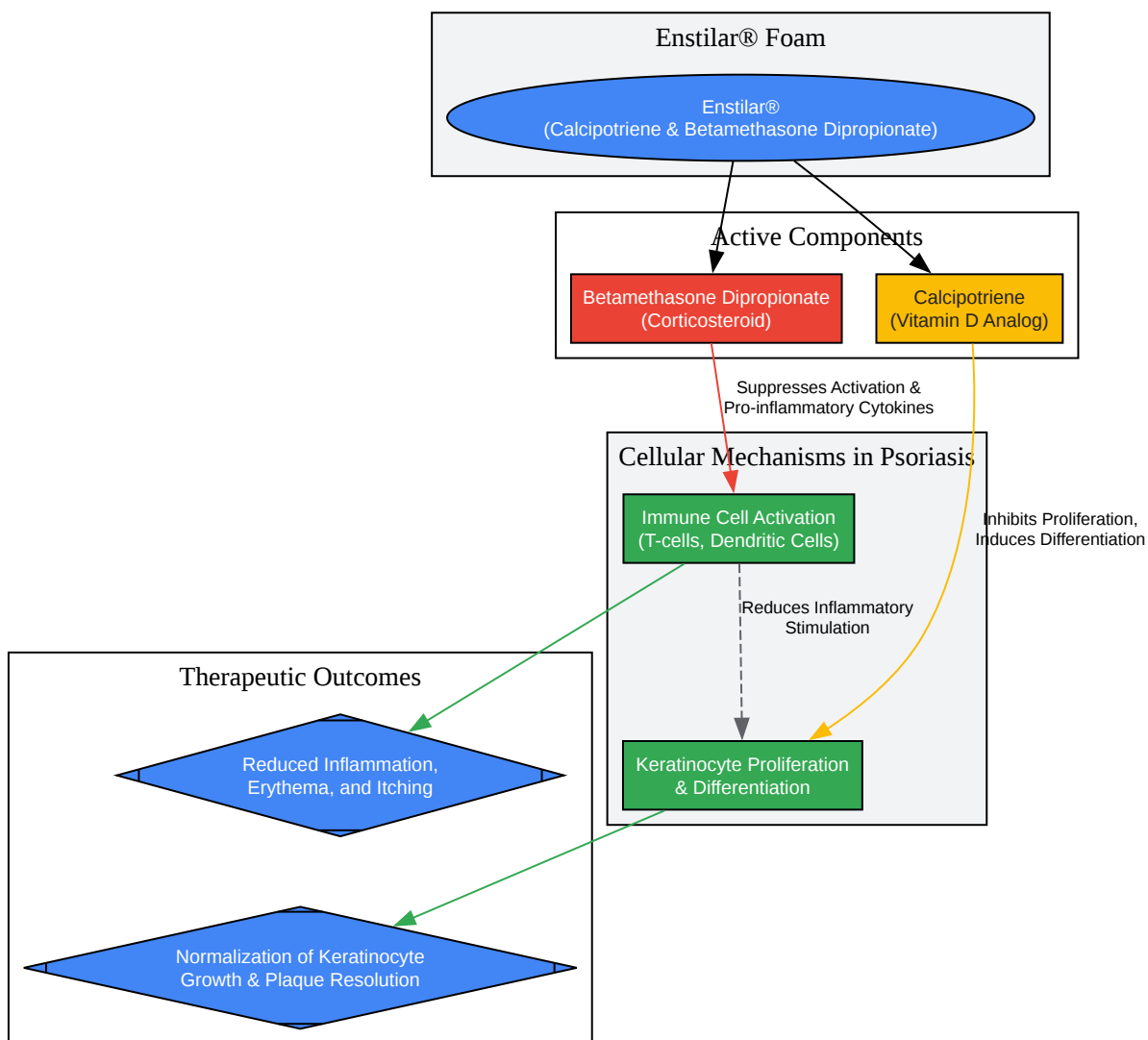
Visualizing Methodologies and Mechanisms

To further elucidate the experimental design and the product's mechanism of action, the following diagrams are provided.



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Caption: Experimental workflow of the PSO-LONG clinical trial.



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